2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol
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Overview
Description
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol . This compound appears as a colorless to pale yellow liquid with a slight characteristic odor . It is soluble in water and organic solvents, making it versatile for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the reaction of acrylic acid esters with 2-mercaptoacetamide under specific reaction conditions . This process results in the formation of the desired imidazoline derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms of imidazoline derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazoline derivatives .
Scientific Research Applications
2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: Its surfactant properties make it useful in biological studies, particularly in cell membrane studies and protein interactions.
Industry: It is used in the petroleum industry to enhance oil-water separation and improve oil recovery rates.
Mechanism of Action
The mechanism of action of 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with biological membranes and proteins. Its surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and protein function . This interaction can affect various molecular targets and pathways, making it useful in a range of applications from drug delivery to industrial processes.
Comparison with Similar Compounds
2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol: Similar in structure but with a longer alkyl chain.
2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol: Another similar compound with an even longer alkyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole-1-ethanol: Differing by the presence of a benzyl group instead of an alkyl chain.
Uniqueness: 2-Heptyl-4,5-dihydro-1H-imidazole-1-ethanol is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and emulsifying agent in various applications .
Properties
CAS No. |
36060-61-4 |
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Molecular Formula |
C12H24N2O |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15/h15H,2-11H2,1H3 |
InChI Key |
MTEKQDXWVXZMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NCCN1CCO |
physical_description |
Liquid |
Origin of Product |
United States |
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